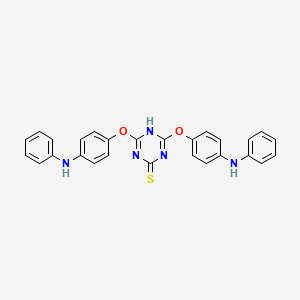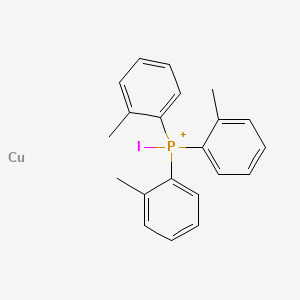
Copper;iodo-tris(2-methylphenyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;iodo-tris(2-methylphenyl)phosphanium is a chemical compound with the molecular formula C21H21CuIP and a molecular weight of 494.82 g/mol . This compound is known for its unique structure, which includes a copper atom coordinated with an iodine atom and three 2-methylphenyl groups attached to a phosphorus atom. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of copper;iodo-tris(2-methylphenyl)phosphanium typically involves the reaction of copper iodide with tris(2-methylphenyl)phosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing processes, where the reagents are mixed in large reactors and the product is purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Copper;iodo-tris(2-methylphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of copper.
Substitution: The iodine atom or the 2-methylphenyl groups can be substituted with other ligands or functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Copper;iodo-tris(2-methylphenyl)phosphanium has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of copper;iodo-tris(2-methylphenyl)phosphanium involves its ability to coordinate with other molecules through its copper center. This coordination can activate or stabilize certain chemical species, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Copper;iodo-tris(2-methylphenyl)phosphanium can be compared with other similar compounds, such as:
Copper;iodo-tris(phenyl)phosphanium: Similar structure but with phenyl groups instead of 2-methylphenyl groups.
Copper;iodo-tris(4-methylphenyl)phosphanium: Similar structure but with 4-methylphenyl groups.
Copper;iodo-tris(2,4,6-trimethylphenyl)phosphanium: Similar structure but with 2,4,6-trimethylphenyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
143015-26-3 |
|---|---|
Molekularformel |
C21H21CuIP+ |
Molekulargewicht |
494.8 g/mol |
IUPAC-Name |
copper;iodo-tris(2-methylphenyl)phosphanium |
InChI |
InChI=1S/C21H21IP.Cu/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h4-15H,1-3H3;/q+1; |
InChI-Schlüssel |
UJPMYBIVLGEHKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1[P+](C2=CC=CC=C2C)(C3=CC=CC=C3C)I.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


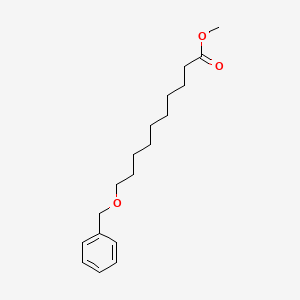
![Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-](/img/structure/B15161806.png)


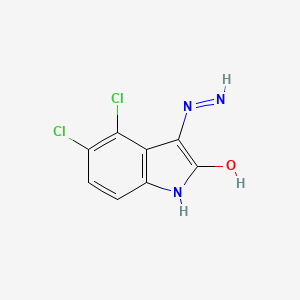
![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)
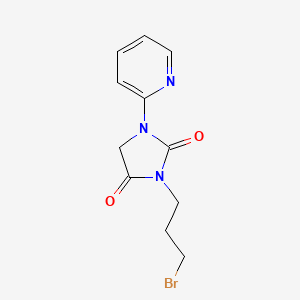
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
phosphanium iodide](/img/structure/B15161852.png)
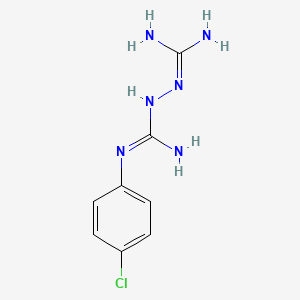
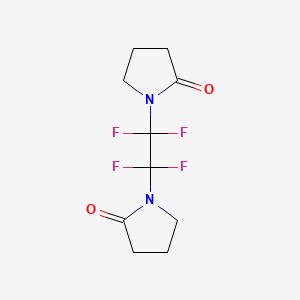
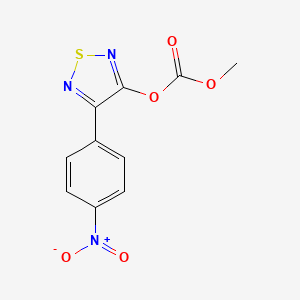
![3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl](/img/structure/B15161869.png)
